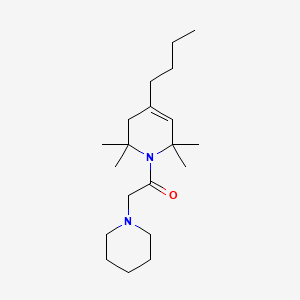
Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine is a complex organic compound with the molecular formula C20H36N2O It is characterized by a tetrahydropyridine ring substituted with butyl and piperidinoacetyl groups, along with tetramethyl groups at specific positions
Preparation Methods
The synthesis of 1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine involves multiple steps, typically starting with the preparation of the tetrahydropyridine ring. The butyl and piperidinoacetyl groups are introduced through specific reactions, often involving the use of reagents like butyl lithium and piperidine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. This interaction can lead to various effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1,2,3,6-Tetrahydro-4-butyl-2,2,6,6-tetramethylpyridine
- 1-(Piperidinoacetyl)-2,2,6,6-tetramethylpyridine
- 4-Butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine
These compounds share some structural similarities but differ in specific functional groups and their positions, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
53725-48-7 |
|---|---|
Molecular Formula |
C20H36N2O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H36N2O/c1-6-7-11-17-14-19(2,3)22(20(4,5)15-17)18(23)16-21-12-9-8-10-13-21/h14H,6-13,15-16H2,1-5H3 |
InChI Key |
LCUQUQYVCIRRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(N(C(C1)(C)C)C(=O)CN2CCCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


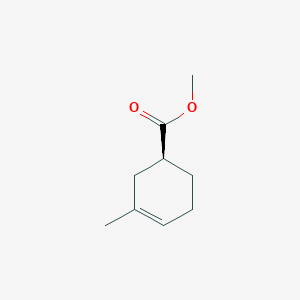
![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
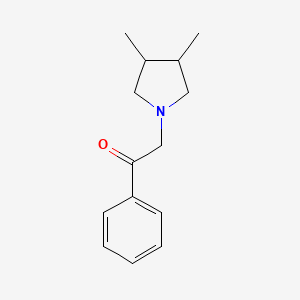

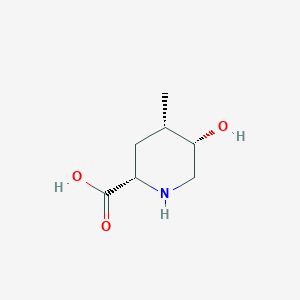

![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)

![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
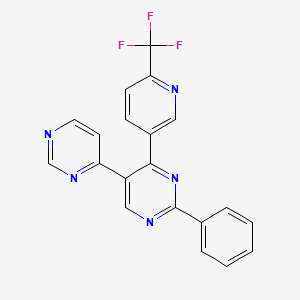
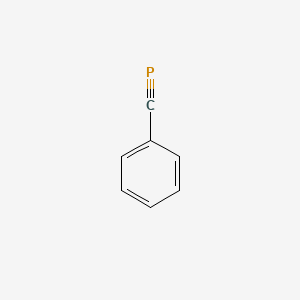
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)
![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)

